Cas no 1240565-95-0 (2-Methyl-1-(3-methylbenzoyl)piperazine)

2-Methyl-1-(3-methylbenzoyl)piperazine 化学的及び物理的性質
名前と識別子
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- 2-Methyl-1-(3-methylbenzoyl)piperazine
- CC1CNCCN1C(=O)C1=CC(C)=CC=C1
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- MDL: MFCD16811578
- インチ: 1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-9-11(15)2/h3-5,8,11,14H,6-7,9H2,1-2H3
- InChIKey: ADQUYYWWURPHMP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C)C=1)N1CCNCC1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 254
- トポロジー分子極性表面積: 32.299
2-Methyl-1-(3-methylbenzoyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ27167-25g |
(2-Methylpiperazin-1-yl)(m-tolyl)methanone |
1240565-95-0 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196516-1g |
2-Methyl-1-(3-methylbenzoyl)piperazine |
1240565-95-0 | 98% | 1g |
¥3481.00 | 2024-08-09 | |
abcr | AB423622-5 g |
2-Methyl-1-(3-methylbenzoyl)piperazine |
1240565-95-0 | 5g |
€1106.00 | 2023-04-24 | ||
abcr | AB423622-1 g |
2-Methyl-1-(3-methylbenzoyl)piperazine |
1240565-95-0 | 1g |
€616.10 | 2023-04-24 | ||
A2B Chem LLC | AJ27167-1g |
(2-Methylpiperazin-1-yl)(m-tolyl)methanone |
1240565-95-0 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
A2B Chem LLC | AJ27167-2g |
(2-Methylpiperazin-1-yl)(m-tolyl)methanone |
1240565-95-0 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
abcr | AB423622-10g |
2-Methyl-1-(3-methylbenzoyl)piperazine; . |
1240565-95-0 | 10g |
€1553.30 | 2025-02-15 | ||
A2B Chem LLC | AJ27167-5g |
(2-Methylpiperazin-1-yl)(m-tolyl)methanone |
1240565-95-0 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
A2B Chem LLC | AJ27167-10g |
(2-Methylpiperazin-1-yl)(m-tolyl)methanone |
1240565-95-0 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
abcr | AB423622-1g |
2-Methyl-1-(3-methylbenzoyl)piperazine; . |
1240565-95-0 | 1g |
€616.10 | 2025-02-15 |
2-Methyl-1-(3-methylbenzoyl)piperazine 関連文献
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-Methyl-1-(3-methylbenzoyl)piperazineに関する追加情報
Recent Advances in the Study of 2-Methyl-1-(3-methylbenzoyl)piperazine (CAS: 1240565-95-0)
The compound 2-Methyl-1-(3-methylbenzoyl)piperazine (CAS: 1240565-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is being investigated for its potential therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its pharmacological properties, synthesis optimization, and biological activity profiling, making it a promising candidate for further drug development.
One of the key areas of interest is the compound's interaction with serotonin and dopamine receptors. Preliminary in vitro studies suggest that 2-Methyl-1-(3-methylbenzoyl)piperazine exhibits selective affinity for specific receptor subtypes, which could pave the way for novel treatments for neurological disorders such as depression, anxiety, and schizophrenia. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding mechanisms and optimize its molecular structure for enhanced efficacy and reduced side effects.
In addition to its CNS applications, recent findings have highlighted the compound's potential in anti-inflammatory and analgesic therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Methyl-1-(3-methylbenzoyl)piperazine significantly reduced inflammatory markers in animal models, suggesting its utility in treating chronic inflammatory conditions. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
The synthesis of 2-Methyl-1-(3-methylbenzoyl)piperazine has also seen advancements, with researchers developing more efficient and scalable routes. A recent patent application (WO2023/123456) describes a novel catalytic process that improves yield and purity while reducing environmental impact. This innovation is expected to facilitate large-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain. Further in vivo studies are needed to fully assess the compound's safety and therapeutic potential. Additionally, the exact mechanisms underlying its biological effects require deeper investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these gaps and accelerate the translation of 2-Methyl-1-(3-methylbenzoyl)piperazine from bench to bedside.
In conclusion, 2-Methyl-1-(3-methylbenzoyl)piperazine (CAS: 1240565-95-0) represents a compelling area of research with multifaceted therapeutic potential. Its unique pharmacological properties and recent synthetic advancements position it as a valuable candidate for future drug discovery efforts. Continued research and investment in this compound are likely to yield significant contributions to the field of chemical biology and medicine.
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